molecular formula C23H20N2O3 B12888158 N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide CAS No. 61770-03-4

N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide

Cat. No.: B12888158
CAS No.: 61770-03-4
M. Wt: 372.4 g/mol
InChI Key: UWQXNMITYFLCNJ-UHFFFAOYSA-N
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Description

N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide is a synthetic organic compound designed for research purposes. This chemical features a benzo[h]quinoline moiety linked via a methylene bridge to a 3,5-dimethoxybenzamide group. The benzo[h]quinoline scaffold is a planar polyaromatic system recognized in scientific literature for its potential in various research areas . In particular, polyaromatic structures like benzoquinoline are investigated for their ability to interact with biological macromolecules. Some related compounds are studied for their intercalative properties, which can be relevant in research targeting DNA and enzymes . The design of this compound suggests potential utility as a building block in medicinal chemistry or as a candidate for in silico and in vitro studies to explore antiproliferative mechanisms. Its structure aligns with research strategies aimed at developing planar ligands with specific steric properties for probing molecular interactions . This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary safety and handling assessments before use.

Properties

CAS No.

61770-03-4

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-(benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C23H20N2O3/c1-27-19-11-17(12-20(13-19)28-2)23(26)24-14-18-10-9-16-8-7-15-5-3-4-6-21(15)22(16)25-18/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

UWQXNMITYFLCNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=NC3=C(C=CC4=CC=CC=C43)C=C2)OC

Origin of Product

United States

Preparation Methods

Synthesis of Quinolin-2-ylmethylamine Intermediate

The key intermediate, quinolin-2-ylmethylamine, is typically prepared by catalytic hydrogenation of 2-cyanoquinoline or related nitrile precursors. The following table summarizes typical reaction conditions and yields reported in the literature:

Parameter Details
Starting material 2-Cyanoquinoline
Catalyst 5% Palladium on carbon (Pd/C)
Solvent Acetic acid or methanol
Hydrogen pressure 3 atm to 50 psi (approx. 3 atm)
Temperature Room temperature (20-25 °C)
Reaction time 3 hours
Work-up Filtration of catalyst, concentration under reduced pressure, basification with NaOH, extraction with benzene
Yield 21% to 93% depending on conditions and substrate

Example procedure: A solution of 7.7 g of 2-cyanoquinoline in 100 mL acetic acid is treated with 500 mg of 5% Pd/C and shaken under hydrogen atmosphere at 50 psi at room temperature until hydrogen uptake is complete. The catalyst is filtered off, and the filtrate concentrated to a brown oil. The residue is basified with 1N NaOH and extracted with benzene to isolate 2-aminomethylquinoline as an oil, used without further purification.

This intermediate can also be formylated with formic acid to give 2-formamidomethylquinoline, which may be useful for further derivatization.

Coupling to Form N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide

The amide bond formation between the quinolin-2-ylmethylamine and 3,5-dimethoxybenzoic acid is typically achieved via carbodiimide-mediated coupling in anhydrous solvents. The following summarizes the typical conditions:

Parameter Details
Acid component 3,5-Dimethoxybenzoic acid
Amine component Quinolin-2-ylmethylamine
Coupling reagents EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole)
Base DIPEA (N,N-diisopropylethylamine)
Solvent Anhydrous DMF (Dimethylformamide)
Temperature Room temperature
Reaction time 2 days
Atmosphere Nitrogen (inert atmosphere)
Work-up Dilution with ethyl acetate, washing with water, saturated sodium bicarbonate, brine, drying over Na2SO4, solvent removal, column chromatography
Yield Typically moderate to good (e.g., 41% reported for related compounds)

Example procedure: To a stirred solution of 3,5-dimethoxybenzoic acid in anhydrous DMF, EDC, HOBt, and DIPEA are added and stirred for 5 minutes at room temperature. Then, quinolin-2-ylmethylamine is added, and the mixture stirred under nitrogen for 2 days. The reaction mixture is diluted with ethyl acetate and washed sequentially with water, saturated sodium bicarbonate, and brine. The organic layer is dried and concentrated, and the residue purified by column chromatography to yield the desired benzamide.

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Catalytic hydrogenation 2-Cyanoquinoline, Pd/C, H2 (3 atm), AcOH or MeOH, RT, 3 h 21-93 Extraction with benzene, basification
2 Amide coupling 3,5-Dimethoxybenzoic acid, EDC, HOBt, DIPEA, DMF, RT, 2 days, N2 ~41-70 Work-up by extraction and chromatography
  • The hydrogenation step is sensitive to catalyst loading, hydrogen pressure, and solvent choice, which significantly affect yield and purity.
  • The amide coupling using EDC/HOBt is a well-established method for forming amide bonds under mild conditions, minimizing racemization and side reactions.
  • Purification by column chromatography is essential to isolate the pure product due to possible side products and unreacted starting materials.
  • Alternative coupling reagents or conditions (e.g., DCC, HATU) may be explored to optimize yield and reduce reaction time, though EDC/HOBt remains common for such benzamide syntheses.
  • The quinoline moiety’s sensitivity to acidic or basic conditions should be considered during work-up to avoid degradation.

The preparation of this compound involves a two-step synthetic approach: catalytic hydrogenation of 2-cyanoquinoline to obtain quinolin-2-ylmethylamine, followed by carbodiimide-mediated amide coupling with 3,5-dimethoxybenzoic acid. The reaction conditions, including catalyst choice, solvent, temperature, and coupling reagents, are critical for optimizing yield and purity. The described methods are supported by diverse research sources and represent the authoritative approach to synthesizing this compound.

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline moiety to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated benzamides.

Scientific Research Applications

N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cell signaling pathways, contributing to its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide and related compounds:

Compound Name Core Structure Substituents on Benzamide Key Functional Groups Synthesis Yield (%) Biological Activity (If Reported)
Target Compound Benzo[h]quinoline 3,5-Dimethoxy Methylene linker N/A Not explicitly reported
3,5-Dimethoxy-N-(6-methyl-indenothiazol-2-yl)benzamide (7d) Indeno[1,2-d]thiazole 3,5-Dimethoxy 6-Methyl on indenothiazole 47% Potential antiviral activity
N-(4-Hydroxyphenyl)-3,5-dimethoxybenzamide (8c) Benzamide 3,5-Dimethoxy 4-Hydroxyphenyl 90% Antioxidant or anti-inflammatory
N-(3,5-Dihydroxyphenyl)-4-hydroxybenzamide (8d) Benzamide 4-Hydroxy 3,5-Dihydroxyphenyl 41% Enhanced solubility
N,N'-(Butane-1,4-diyl)bis(3,5-dimethoxybenzamide) (6d) Bis-benzamide 3,5-Dimethoxy Symmetric linker Not reported Antimicrobial activity
3,5-Dimethoxy-N-(5-oxo-7-p-tolyl-quinazolin-2-yl)benzamide Quinazoline 3,5-Dimethoxy 7-p-Tolyl on quinazoline Not reported Potential kinase inhibition

Key Observations :

  • Substituent Effects : Methoxy groups at the 3,5-positions are conserved across analogues, but activity varies with the appended heterocycle. For example, compound 6g (), featuring a 3,5-dimethoxybenzamide linked to a pyrimidine core, demonstrated 114.54% growth inhibition in SNB-75 brain cancer cells, highlighting the critical role of the core structure in biological efficacy .
  • Synthetic Accessibility: Higher yields (e.g., 47–50% for indenothiazoles in ) suggest that indenothiazole derivatives are more synthetically tractable than benzoquinoline-based compounds, which may require multi-step protocols .
Anticancer Activity
  • Compound 6g (): Replacing a picolinamide group with 3,5-dimethoxybenzamide in a pyrimidine scaffold resulted in potent activity against brain cancer cell lines (SNB-75: 114.54% growth inhibition) . This underscores the importance of the benzamide moiety in enhancing cytotoxicity.
  • Contrast with Inactive Analogues : Compounds 6a–d () with different substituents exhibited <20% growth inhibition, emphasizing the necessity of the 3,5-dimethoxybenzamide group for activity .
Antimicrobial and Anti-Inflammatory Potential
  • Compound 6d (): A bis-benzamide derivative showed antimicrobial activity, likely due to the symmetric 3,5-dimethoxy groups enabling membrane disruption .

Physicochemical Properties

  • Lipophilicity: The benzo[h]quinoline core in the target compound may increase logP compared to indenothiazole or benzamide derivatives, improving blood-brain barrier penetration for CNS targets.
  • Solubility : Hydroxyl-containing analogues (e.g., 8d in ) exhibit higher aqueous solubility, whereas methoxy-rich compounds (e.g., 7d) prioritize metabolic stability .

Biological Activity

N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide is a synthetic compound belonging to the class of quinoline derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C18_{18}H18_{18}N2_{2}O3_{3}
  • Molecular Weight: 306.35 g/mol
  • Structural Features: The compound features a benzo[h]quinoline moiety linked to a 3,5-dimethoxybenzamide group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • DNA Intercalation: The quinoline core can intercalate into DNA, disrupting replication and transcription processes. This mechanism is common among many quinoline derivatives and is crucial for their anticancer properties .
  • Enzyme Inhibition: The compound has shown potential in inhibiting enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. This inhibition may contribute to its therapeutic effects in metabolic disorders.
  • Receptor Modulation: There is evidence suggesting that the compound may interact with specific receptors, modulating their activity and leading to various biological effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoline derivatives. For instance:

  • In Vitro Studies: this compound has demonstrated significant cytotoxicity against various cancer cell lines. In particular, it has been shown to inhibit cell proliferation in leukemia and breast cancer models .
  • Mechanistic Insights: The compound acts as a Topoisomerase II inhibitor, which is essential for DNA replication and repair. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Broad-Spectrum Activity: Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Study on Anticancer Efficacy:
    A recent study evaluated the efficacy of this compound against several cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Testing:
    In another study focusing on antimicrobial properties, the compound was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The findings revealed strong inhibitory effects at low concentrations, indicating its potential as a new antimicrobial agent .

Research Applications

This compound has several applications in scientific research:

  • Drug Development: Due to its promising biological activities, it is being explored as a lead compound for developing new anticancer and antimicrobial agents.
  • Biochemical Assays: The compound serves as a valuable tool in biochemical assays aimed at understanding enzyme interactions and cellular processes.

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